3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide
Übersicht
Beschreibung
3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Wirkmechanismus
3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide exerts its anti-tumor and immunomodulatory effects by inhibiting the activity of several kinases that are involved in the regulation of immune responses and cancer cell growth. This compound selectively binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. This results in the inhibition of cancer cell proliferation, survival, and migration, as well as the modulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound inhibits the activity of several kinases, leading to the inhibition of cancer cell proliferation, survival, and migration. In vivo studies have shown that this compound has potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has also been shown to modulate immune responses by inhibiting the activity of kinases that are involved in the regulation of immune cell activation and function.
Vorteile Und Einschränkungen Für Laborexperimente
3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide has several advantages as a potential therapeutic agent for cancer and autoimmune diseases. It has shown potent anti-tumor and immunomodulatory effects in preclinical studies, and its mechanism of action is well-understood. This compound is also relatively easy to synthesize, which makes it a promising candidate for further development. However, there are also some limitations associated with this compound. For example, its efficacy and safety in humans have not been fully established, and further studies are needed to determine its optimal dosing and administration regimens.
Zukünftige Richtungen
There are several future directions for the development of 3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide as a potential therapeutic agent for cancer and autoimmune diseases. One direction is to conduct further preclinical studies to optimize its dosing and administration regimens, as well as to investigate its efficacy and safety in combination with other anti-cancer and immunomodulatory agents. Another direction is to conduct clinical trials to evaluate its efficacy and safety in humans, and to determine its optimal dosing and administration regimens. Additionally, this compound could be further modified to improve its pharmacokinetic and pharmacodynamic properties, as well as to increase its selectivity and potency.
Wissenschaftliche Forschungsanwendungen
3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of several kinases, including spleen tyrosine kinase (SYK), FLT3, and BTK, which are involved in the regulation of immune responses and cancer cell growth. In vivo studies have demonstrated that this compound has potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors.
Eigenschaften
IUPAC Name |
3-(pentanoylamino)-N-[1-(thiophene-2-carbonyl)piperidin-3-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-2-3-11-20(26)23-17-8-4-7-16(14-17)21(27)24-18-9-5-12-25(15-18)22(28)19-10-6-13-29-19/h4,6-8,10,13-14,18H,2-3,5,9,11-12,15H2,1H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFQBYCYUPYXQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCN(C2)C(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.